2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique structure combining a benzodiazole ring with a pyrrolopyrrole and chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the chloropyrimidine intermediate, which can be synthesized through the reaction of 2-chloropyrimidine with appropriate reagents under controlled conditions . The next step involves the formation of the octahydropyrrolopyrrole ring system, which can be achieved through cyclization reactions . Finally, the benzodiazole ring is introduced via condensation reactions with suitable precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: A simpler analog that serves as a precursor in the synthesis of more complex molecules.
Benzodiazole derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its combination of structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C18H19ClN6 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-[2-(5-chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1-methylbenzimidazole |
InChI |
InChI=1S/C18H19ClN6/c1-23-16-5-3-2-4-15(16)22-18(23)25-10-12-8-24(9-13(12)11-25)17-20-6-14(19)7-21-17/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
BONHZHGSJZTRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C5=NC=C(C=N5)Cl |
Origin of Product |
United States |
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